molecular formula C10H10N2O B8011659 5-amino-3-methyl-2H-isoquinolin-1-one

5-amino-3-methyl-2H-isoquinolin-1-one

Cat. No.: B8011659
M. Wt: 174.20 g/mol
InChI Key: AMUHOKYVYRKPAK-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolinone core substituted with a methyl group at position 3 and an amino group at position 3. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The amino and methyl substituents influence its electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and materials science research. Isoquinolinone derivatives are known for their biological activity, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

5-amino-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHOKYVYRKPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
5-amino-3-methyl-2H-isoquinolin-1-one 3-methyl, 5-amino C₁₀H₁₀N₂O 174.20 Target compound; methyl enhances lipophilicity and stability.
5-amino-3-(4-chlorophenyl)-isoquinolin-1-one (CDJ) 3-(4-Cl-Ph), 5-amino C₁₅H₁₁ClN₂O 282.71 Chlorine increases molecular weight and electron-withdrawing effects; may improve binding affinity.
5-(aminomethyl)isoquinolin-1(2H)-one 5-aminomethyl C₁₀H₁₀N₂O 162.19 Aminomethyl group enhances solubility and hydrogen-bonding capacity.
5-amino-3,4-dihydroisoquinolin-1(2H)-one 3,4-dihydro, 5-amino C₉H₁₀N₂O 162.19 Saturated ring reduces aromaticity, potentially increasing metabolic stability.
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one Complex substituents (oxyethoxy, benzyl) C₂₇H₂₅N₃O₃ 451.51 High molecular weight and complexity; likely impacts bioavailability and target selectivity.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity Methyl vs. CDJ’s higher molecular weight (282.71 vs. 174.20) may reduce solubility but improve receptor binding . Aminomethyl (): The primary amine in 5-(aminomethyl)isoquinolin-1(2H)-one offers additional hydrogen-bonding sites compared to the secondary amino group in the target compound. This could increase solubility (e.g., logP ~0.8) but reduce membrane permeability . This structural feature may enhance metabolic stability in vivo .

Physicochemical and Pharmacokinetic Implications Molecular Weight and Complexity: The benzyl- and oxyethoxy-substituted derivative () exemplifies how bulkier substituents increase molecular weight (>450 g/mol), likely reducing oral bioavailability due to poor absorption . Electronic Effects: The electron-withdrawing chlorine in CDJ may stabilize the isoquinolinone core against nucleophilic attack, whereas the methyl group in the target compound provides steric shielding without significant electronic perturbation.

Synthetic Accessibility The target compound’s methyl and amino groups can be introduced via straightforward alkylation and amination reactions. In contrast, CDJ’s chlorophenyl group may require cross-coupling methodologies (e.g., Suzuki-Miyaura), increasing synthetic complexity .

Potential Applications Target Compound: Suitable as a lead structure for kinase inhibitors due to balanced lipophilicity and moderate size. CDJ: May exhibit enhanced antibacterial activity due to chlorine’s electronegativity . Dihydro Derivative (): Could serve as a scaffold for CNS drugs, leveraging improved stability and reduced planar rigidity .

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